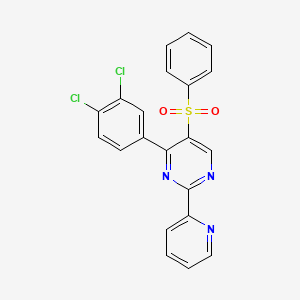
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives is a common theme in the provided papers. For instance, novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were synthesized from a key intermediate using an oxidative addition reaction, which could be relevant to the synthesis of the compound . Additionally, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines involved preparation and evaluation of their binding affinity, which may provide insights into the synthesis and potential biological activity of similar compounds .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. The spectroscopic investigation of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, provided insights into its equilibrium geometry, vibrational wave numbers, and molecular docking, which could be analogous to the structural analysis of "4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine" .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives with various nucleophiles and electrophiles is discussed in the papers. For example, the nucleophilic substitution of 5-(methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with potassium cyanide and its reaction with ethyl cyanoacetate are described . These reactions could be relevant to understanding the chemical reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their crystal structure and antibacterial activity, are detailed in several papers. The synthesis and crystal structure characterization of two new antibacterial agents, 5-[1-(2,3- and 2,4-dichlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrimidines, provide information on the crystal cohesion and Van der Waals interactions . Additionally, the low-temperature X-ray structures of central nervous system drugs related to pyrimidine derivatives offer a comparison of structures and insights into their biological activities .
科学的研究の応用
Hybrid Catalysts in Synthesis
Research highlights the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are crucial precursors for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review covers synthetic pathways employing organocatalysts, metal catalysts, and green solvents for developing substituted pyrimidine derivatives, focusing on one-pot multicomponent reactions. This demonstrates the compound's potential in facilitating the development of lead molecules through broader catalytic applications (Parmar, Vala, & Patel, 2023).
Design of Kinase Inhibitors
Another study reviews the design and synthesis of p38α MAP kinase inhibitors, showcasing synthetic compounds with imidazole and pyrimidine scaffolds as selective inhibitors. The research delves into the structural analysis of these inhibitors, highlighting the significance of the pyrimidine ring in enhancing inhibitory activity and selectivity. This underlines the role of pyrimidine derivatives in developing potent kinase inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Optoelectronic Materials Development
Research on quinazolines and pyrimidines for optoelectronic materials emphasizes the incorporation of these scaffolds into π-extended conjugated systems for creating novel optoelectronic materials. The study reviews the application of pyrimidine-containing luminescent molecules in organic light-emitting diodes (OLEDs) and solar cells, highlighting the compound's potential in advancing materials science for electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Optical Sensors
Pyrimidine derivatives are also utilized in the development of optical sensors, where their ability to form coordination and hydrogen bonds makes them suitable for sensing applications. A review covering literature from 2005 to 2020 discusses various pyrimidine-based optical sensors, underscoring their potential in both biological and medicinal applications (Jindal & Kaur, 2021).
Anti-Inflammatory and Anticancer Activities
Lastly, studies on the anti-inflammatory and anticancer activities of pyrimidine derivatives reveal their pharmacological significance. These compounds exhibit a wide range of effects, including antioxidant, antibacterial, and antiviral activities, with detailed discussions on their synthesis, mechanisms of action, and structure-activity relationships. This highlights the therapeutic potential of pyrimidine derivatives in treating various diseases (Rashid et al., 2021).
特性
IUPAC Name |
5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-16-10-9-14(12-17(16)23)20-19(29(27,28)15-6-2-1-3-7-15)13-25-21(26-20)18-8-4-5-11-24-18/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPWJAHCNXMFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

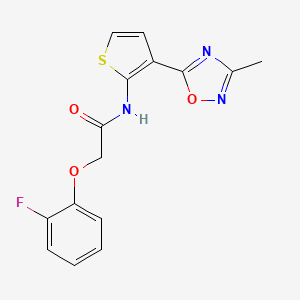
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2503159.png)
![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)
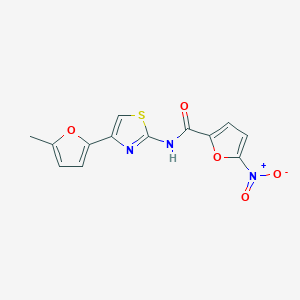
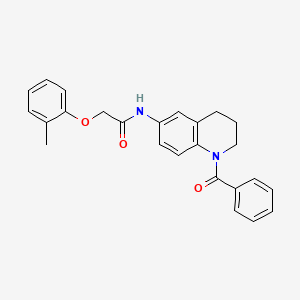
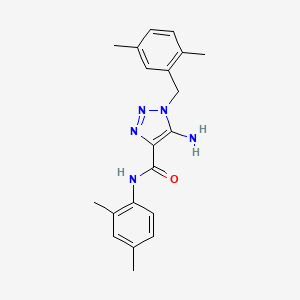
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2503165.png)
![2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2503167.png)
![ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate](/img/structure/B2503168.png)
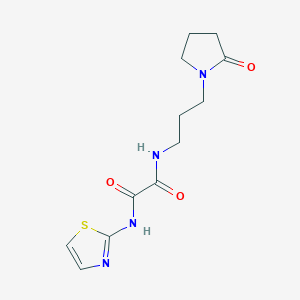
![(4-Chlorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2503177.png)
![1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2503178.png)
